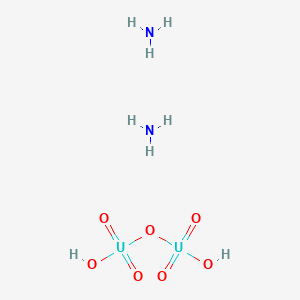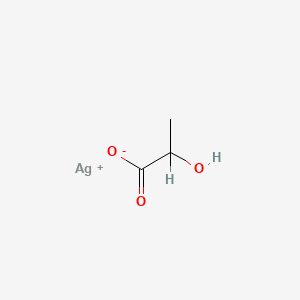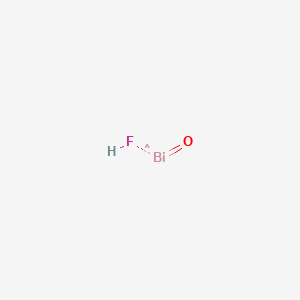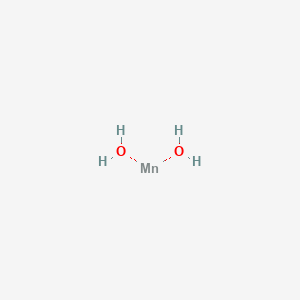
TANTALUM ALUMINIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tantalum trialuminide (TaAl3) is an inorganic chemical compound. This compound and Ta3Al are stable, refractory, and reflective, and they have been proposed as coatings for use in infrared wave mirrors .
Synthesis Analysis
The fabrication technologies of titanium aluminide (Ti-Al) and its practical applications have been evaluated by comparing it with the well-known Ti-Al binary phase diagram and US patents . The fabrication technologies of titanium aluminide (Ti-Al) have been discussed, including the applications of Ti-Al-based alloys, mainly in the aircraft field .Molecular Structure Analysis
Tantalum is a chemical element with symbol Ta and atomic number 73 . The atomic radius is empirical: 146 pm, and the covalent radius is 170±8 pm . The electron configuration is [Xe] 4f14 5d3 6s2 .Chemical Reactions Analysis
The oxidation mechanism of tantalum nanoparticles at high heating rates has been investigated . Reduced diffusion length scales and increased specific surface areas of nanosized metal fuels have recently demonstrated increased reaction rates for these systems, increasing their relevance in a wide variety of applications .Physical And Chemical Properties Analysis
Tantalum is a very hard, ductile, lustrous, blue-gray transition metal that is highly corrosion-resistant . It has a high melting point of about 3017 °C and a boiling point of about 5458 °C . Apart from the Hydrochloric acid, this metal shows excellent resistance to all acids at normal temperatures .科学的研究の応用
Formation and Phase Evolution : Tantalum aluminides form through an exothermic reaction between tantalum particles and molten aluminum. The reaction leads to the formation of Al3Ta as the initial product. The reaction behavior and phase evolution during sintering of Ta-Al powder mixtures have been extensively studied (Sina, Iyengar, & Lidin, 2016).
Improving Material Properties : The addition of tantalum to niobium aluminide (Nb3Al) base materials significantly improves their high-temperature strength, making them potential candidates for applications above 1,200 °C (Gnanamoorthy, Hanada, & Kamata, 1996).
Chemical Mechanical Planarization : Tantalum is used as a diffusion barrier and adhesion promoter layer between dielectric material and copper interconnects. The impact of oxidizer and solution pH on the chemical mechanical planarization of tantalum has been investigated, highlighting its significance in electronic applications (Kuiry et al., 2003).
Combustion Synthesis : Thermite-based combustion synthesis can be used for in situ formation of tantalum aluminides (Ta2Al, TaAl, TaAl2, and TaAl3) and Al2O3 from powder compacts of Al and Ta2O5, showcasing an innovative production method (Yeh & Wang, 2010).
Influence on Nbss/Nb3Al Base Alloys : The addition of tantalum does not significantly influence the phase content, volume fraction, or grain size in two-phase (Nbss/Nb3Al) materials, but it does improve their high-temperature strength (Gnanamoorthy & Hanada, 1996).
Environmental Barrier Coatings : Tantalum (V) oxide (Ta2O5) shows potential for use in environmental barrier coatings for turbine components. The effects of alumina additions on the phase transformation and microstructure of Ta2O5 have been explored (Wu, Chan, & Harmer, 2005).
Dielectric Properties : The dielectric properties of nanocomposite oxide films formed by anodizing Ta-Al bilayers have been studied. These films show potential for use as high-voltage, low-leakage current electrolytic capacitors (Mozalev, Sakairi, & Takahashi, 2004).
Aluminothermic Reduction in Plasma Reactor : The production of metallic tantalum through aluminothermic reduction using hydrogen plasma reveals tantalum's high melting point, ductility, and excellent conductivity, valuable for industrial applications (Brito et al., 2008).
Biomedical Applications : Tantalum shows promise in biomedical applications due to its good biocompatibility and chemical stability. Studies have investigated its use in orthopedic surgery and as a coating to improve the corrosion resistance and cytocompatibility of titanium implants (Levine et al., 2006; Xu et al., 2015).
作用機序
Titanium aluminide (TiAl) is an intermetallic alloy, it has very good corrosion and oxidation resistance at high temperatures, low density, high strength-to-weight ratio, and good creep properties . Since it is an intermetallic alloy, it has a very brittle structure and maintains its structures up to the brittle-ductile transformation temperature range of 700–800 °C and the creep resistance up to the range of 600–700 °C .
Safety and Hazards
When handling Tantalum Aluminide, it is recommended to keep away from heat/ sparks/ open flames/ hot surfaces. No smoking. Ground/bond container and receiving equipment. Use explosion-proof electrical/ ventilating/ lighting/ equipment. Wear protective gloves/ eye protection/ face protection. In case of fire: Use dry sand, dry chemical or alcohol-resistant foam to extinguish .
将来の方向性
Recent advances in additive manufacturing, wherein the desired components are directly 3D printed from pre-alloyed powders/wires have given a definite advantage for cost-prohibitive titanium alloys . This review article discusses challenges in the processing, mechanical properties and microstructure evolution of various grades of titanium alloys .
特性
InChI |
InChI=1S/5Al.3Ta/q;;;;;3*+5 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUXLASKOGAYVFG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Al].[Al].[Al].[Al].[Al].[Ta+5].[Ta+5].[Ta+5] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Al5Ta3+15 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
677.7513 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 102602123 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![3-[[5-(Dimethylamino)naphthalen-1-yl]sulfonylamino]propanoic acid](/img/structure/B1143896.png)


